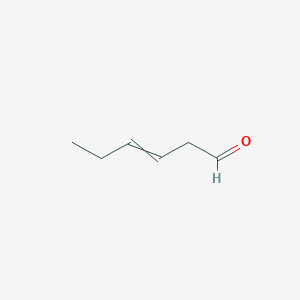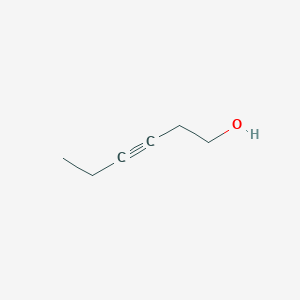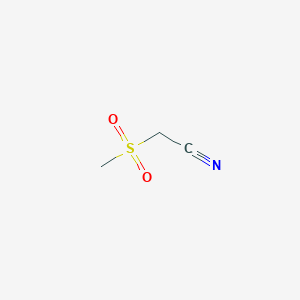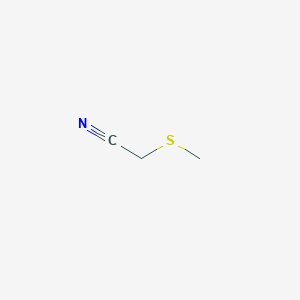
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a chemically modified form of glucose, where the hydroxyl groups are protected by acetyl groups. This modification is often used in the synthesis of oligosaccharides, as it can prevent unwanted side reactions and can be selectively removed to reveal the hydroxyl groups when needed .
Synthesis Analysis
The synthesis of acetylated glucopyranoses typically involves the protection of the hydroxyl groups of glucose or its derivatives. For instance, the synthesis of 1,2,3,6-tetra-O-acetyl-alpha-D-glucopyranoses is achieved through regioselective enzymatic hydrolysis, which is a key intermediate in oligosaccharide synthesis . Another method involves the condensation of acetylated alpha-D-glucopyranose with carboxylic acids or phenols to obtain 1-O-acyl- or 1-aryl-beta-D-glucopyranose tetraacetates . Additionally, the synthesis of 1-O-(2-propenyl)-beta-D-glucopyranoside derivatives is performed using ZnCl2 as a catalyst, which is noted for its efficiency and suitability for large-scale preparation .
Molecular Structure Analysis
The molecular structure of acetylated glucopyranoses is characterized by the presence of acetyl groups attached to the glucose molecule. The presence of these groups affects the reactivity and physical properties of the molecule. For example, the co-crystallization of alpha and beta anomers of 2,3,4,6-tetra-O-acetyl-D-glucopyranose shows that these molecules can form a solid solution where the anomers are randomly distributed in the hydrogen-bonded chains .
Chemical Reactions Analysis
Acetylated glucopyranoses undergo various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose is used as a glycosyl donor in oligosaccharide synthesis, and the N-chloroacetyl groups in the products can be converted into N-acetyl groups . Similarly, fully acetylated 1-thio-beta-D-glucopyranosyl esters of N-protected amino acids are prepared and can undergo S to O and S to N migrations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated glucopyranoses are influenced by the acetyl groups. These groups increase the molecule's stability and solubility in organic solvents, which is beneficial for various synthetic applications. The improved synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, for instance, results in a higher yield and a process that is safer and more environmentally friendly .
Applications De Recherche Scientifique
- Synthesis of Disaccharides and D-Glucose-6-Phosphate
- Scientific Field : Biochemistry and Organic Chemistry
- Summary of the Application : 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is used in the synthesis of disaccharides and D-glucose-6-phosphate . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars). D-Glucose-6-phosphate is a glucose sugar phosphorylated on carbon 6, which plays a vital role in metabolic
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXFAYSNRWXDW-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose | |
CAS RN |
13100-46-4 | |
| Record name | β-D-Glucopyranose, 1,2,3,4-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetra-O-acetylglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-glucose 1,2,3,4-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)







